molecular formula C8H11BrN2O2 B2493565 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006495-34-6

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2493565
CAS No.: 1006495-34-6
M. Wt: 247.092
InChI Key: FAVMWAYCTJGCSE-UHFFFAOYSA-N
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Description

Introduction

Overview of Pyrazole Derivatives in Chemical Research

Pyrazoles, five-membered heterocycles containing two adjacent nitrogen atoms, exhibit remarkable versatility in chemical applications. Their electron-deficient aromatic system facilitates electrophilic substitution, while the nitrogen atoms enable hydrogen bonding and coordination with metal ions. Pyrazole derivatives are integral to:

  • Pharmaceuticals : Anti-inflammatory agents (e.g., celecoxib), antipsychotics (CDPPB), and antivirals.
  • Agriculture : Fungicides (pyraclostrobin) and herbicides.
  • Materials Science : Conductive polymers and photovoltaic materials.

The carboxylic acid functionality in pyrazole systems enhances solubility and reactivity, making derivatives like 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid critical intermediates in drug and agrochemical synthesis.

Historical Development of Pyrazole-Based Carboxylic Acids

The synthesis of pyrazole carboxylic acids dates to early 20th-century studies on heterocyclic chemistry. Key milestones include:

Method Key Reaction Yield Source
Sandmeyer Reaction Diazonium salt substitution with nitrile ~60–70%
Knorr Pyrazole Synthesis Condensation of 1,3-diketones with hydrazine 70–95%
Multicomponent Reactions Cyclocondensation of hydrazones with β-diketones 50–88%

Early work focused on synthesizing pyrazole-4-carboxylic acids via oxidation of chloromethyl intermediates or hydrolysis of nitriles. Modern approaches emphasize regioselectivity and scalability, leveraging catalysts like Cu(OTf)₂ for trifluoromethylated pyrazoles.

Significance of this compound in Modern Chemistry

This compound serves as a key intermediate in several applications:

Structural Features and Reactivity
  • 4-Bromo Substituent : Enables nucleophilic aromatic substitution (SNAr) for introducing diverse functional groups (e.g., amines, thiols).
  • Butanoic Acid Chain : Facilitates further functionalization via esterification or amidation.
  • 3-Methyl Group : Enhances steric hindrance, directing electrophilic attacks to the 4-position.
Applications in Drug Discovery

The bromo group acts as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to generate biologically active derivatives. For instance:

  • Anticancer Agents : Pyrazole-carboxylic acid hybrids targeting kinase enzymes.
  • Antifungal Compounds : Structural analogs of boscalid, a succinate dehydrogenase inhibitor.

Current Research Landscape and Academic Interest

Recent studies highlight the compound’s role in advancing synthetic methodologies and therapeutic agents:

Research Focus Key Findings Source
Regioselective Synthesis LDA-mediated alkylation of pyrazolines for 4-substituted derivatives
Antimicrobial Activity Pyrazole-thiazole hybrids show potent activity against G. zeae and F. oxysporum
SDHI Fungicide Intermediates Bromo-pyrazole carboxylic acids as precursors to fluxapyroxad and benzovindiflupyr

Academic interest is driven by the compound’s versatility in forming complex heterocycles and its potential in addressing unmet needs in antiviral and anticancer therapies.

Properties

IUPAC Name

4-(4-bromo-3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVMWAYCTJGCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with butanoic acid under specific conditions. The reaction conditions often include the use of solvents such as toluene or chlorobenzene and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound has been shown to interact with the enzyme Lm-PTR1, leading to inhibition of the parasite’s growth . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Halogen Substitution: Bromo vs. Iodo and Chloro
  • 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)butanoic Acid: Bromine’s moderate electronegativity and size balance electronic effects and steric demands.
  • 4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic Acid (26) (): Chlorine’s smaller size and higher electronegativity may enhance electronic withdrawal but reduce lipophilicity compared to bromine.
Alkyl and Cycloalkyl Groups
  • 4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic Acid (): Replacing the methyl group with cyclopropyl introduces significant steric bulk, which may restrict conformational flexibility and reduce metabolic degradation .

Core Heterocycle Modifications

  • 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid (): Replacing pyrazole with triazole alters hydrogen-bonding capacity and electronic distribution. Triazoles are more polar and may exhibit improved solubility but reduced membrane permeability compared to pyrazoles .

Spectroscopic and Physicochemical Properties

  • NMR Shifts :
    • The target compound’s ¹H NMR would show distinct pyrazole proton signals (δ ~6.5–7.5 ppm) influenced by bromine’s deshielding effect.
    • In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (), the methoxy group resonates at δ ~3.8 ppm, contrasting with the methyl group (δ ~2.5 ppm) in the target compound .
  • Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M and M+2 peaks) differentiates it from iodo or chloro analogs.

Biological Activity

4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative notable for its diverse biological activities. Pyrazoles are a class of compounds recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 261.10 g/mol. Its structure features a butanoic acid moiety linked to a pyrazole ring, which is substituted with a bromine atom and a methyl group at specific positions. This unique arrangement contributes to its biological activity.

Property Value
Molecular FormulaC9H10BrN2O2
Molecular Weight261.10 g/mol
StructurePyrazole derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, in studies involving antileishmanial activity, the compound has been shown to inhibit the enzyme Lm-PTR1, crucial for the growth of Leishmania parasites.

Additionally, pyrazole derivatives exhibit potential as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains. This is particularly relevant in the context of multidrug-resistant bacteria such as Acinetobacter baumannii .

Biological Activities

Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pyogenes .

Antileishmanial Activity
The compound has shown promising results against Leishmania species, with in vivo studies confirming its efficacy. The mechanism involves targeting specific enzymes within the parasite's metabolic pathways, leading to inhibited growth and survival .

Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, this compound exhibited moderate activity. The compound's structural modifications influence its interaction with cellular targets, which is critical for its potential use in cancer therapy .

Case Studies

Several studies highlight the biological relevance of this compound:

  • Antimicrobial Synergy : A study evaluated the synergistic effects of pyrazole derivatives with existing antibiotics against Acinetobacter baumannii. The results indicated that certain analogs of this compound enhanced the effectiveness of colistin against resistant strains .
  • Antileishmanial Efficacy : In an investigation into new treatments for leishmaniasis, this compound was identified as a lead candidate due to its ability to inhibit Lm-PTR1 effectively. The study emphasized its potential as a therapeutic agent in treating parasitic infections .

Q & A

Q. What are the recommended synthetic routes for 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)butanoic acid, and how can purity be validated?

  • Methodological Answer : A common approach involves coupling 4-bromo-3-methylpyrazole with a butanoic acid derivative via nucleophilic substitution or amidation. For example, analogous compounds were synthesized using "General Procedure G" (as described in ), which involves refluxing precursors in ethanol or THF, followed by flash chromatography for purification. Purity validation typically employs HPLC (>95% purity threshold) and 1H/13C NMR to confirm structural integrity and absence of side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substitution patterns on the pyrazole ring and butanoic acid chain (e.g., integration ratios for methyl and bromo groups) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer : Yield optimization often requires:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for pyrazole derivatives .
  • Catalysis : Pd-based catalysts (e.g., Suzuki coupling) for introducing aryl substituents, as seen in related bromophenyl-pyrazole syntheses .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid activation steps .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or structural nuances. To resolve these:
  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions.
  • Structural Analog Comparison : Evaluate how minor substitutions (e.g., replacing bromo with chloro groups) alter activity, as demonstrated in SAR studies of pyrazole-based antitumor agents .
  • Meta-Analysis : Cross-reference data from multiple pharmacological models (e.g., in vitro vs. in vivo) .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to predict binding affinity to kinase active sites (e.g., VEGFR-2 or EGFR), leveraging the pyrazole ring’s ability to form π-π interactions .
  • Enzymatic Assays : Measure IC50 values against purified kinases, using ATP-competitive assays with fluorescent substrates .
  • Crystallography : Co-crystallize the compound with target kinases to resolve binding modes (as done for analogous pyrazole-thiazole hybrids) .

Q. What advanced purification methods mitigate by-products in large-scale synthesis?

  • Methodological Answer :
  • Preparative HPLC : Resolves closely eluting impurities, particularly for polar derivatives .
  • Recrystallization Optimization : Use solvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .
  • Tagged Intermediates : Introduce fluorous or silica tags for easier separation via solid-phase extraction .

Analytical and Pharmacological Challenges

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. What in vitro models are suitable for evaluating antitumor activity?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7 or HeLa) .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates .
  • Migration/Invasion Assays : Assess metastatic potential using Boyden chambers with Matrigel coating .

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